REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH2:1]([C:2]([CH3:3])([CH3:4])[CH3:5])[NH2:6].[CH3:24][CH2:25][OH:26].[Cl:7][c:8]1[n:9][c:10]([Cl:17])[cH:11][cH:12][c:13]1[N+:14](=[O:15])[O-:16].[Na+:22].[Na+:23]>>[CH2:1]([C:2]([CH3:3])([CH3:4])[CH3:5])[NH:6][c:8]1[n:9][c:10]([Cl:17])[cH:11][cH:12][c:13]1[N+:14](=[O:15])[O-:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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CC(C)(C)CNc1nc(Cl)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |